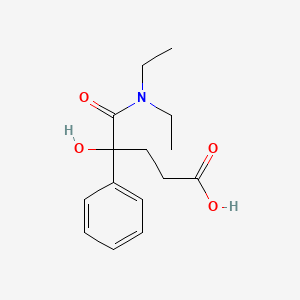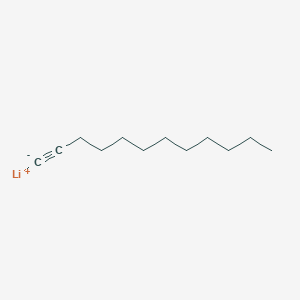
lithium;dodec-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;dodec-1-yne is a compound that combines lithium with dodec-1-yne, an alkyne with a twelve-carbon chain and a triple bond at the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;dodec-1-yne typically involves the reaction of dodec-1-yne with a lithium reagent. One common method is the deprotonation of dodec-1-yne using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium;dodec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond in dodec-1-yne can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions to form various substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized alkynes.
科学的研究の応用
Lithium;dodec-1-yne has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound can be used to create novel materials with unique properties, such as conductive polymers or nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of lithium;dodec-1-yne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium atom and the triple bond in dodec-1-yne. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules, while the triple bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
1-Dodecene: An alkene with a twelve-carbon chain and a double bond at the first carbon.
1-Dodecyne: An alkyne with a twelve-carbon chain and a triple bond at the first carbon.
Uniqueness
Lithium;dodec-1-yne is unique due to the presence of the lithium atom, which imparts additional reactivity compared to similar compounds like 1-dodecene and 1-dodecyne. This increased reactivity makes it a valuable reagent in various chemical transformations and applications.
特性
CAS番号 |
21433-47-6 |
|---|---|
分子式 |
C12H21Li |
分子量 |
172.3 g/mol |
IUPAC名 |
lithium;dodec-1-yne |
InChI |
InChI=1S/C12H21.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h3,5-12H2,1H3;/q-1;+1 |
InChIキー |
HCMNLNZJDULQSB-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCCCCCCC#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



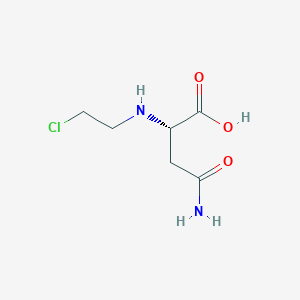

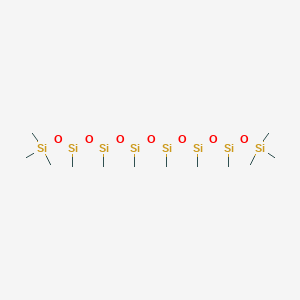
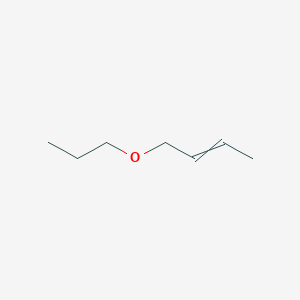
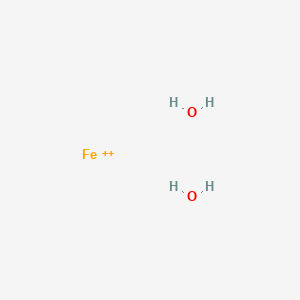
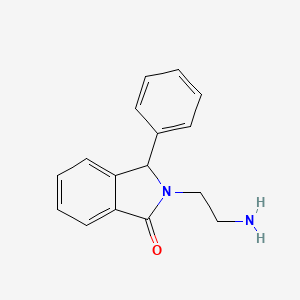
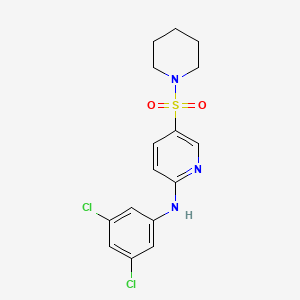


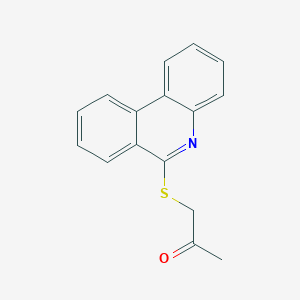
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
